Furan, tetrahydro-3-methyl-4-methylene-

Description

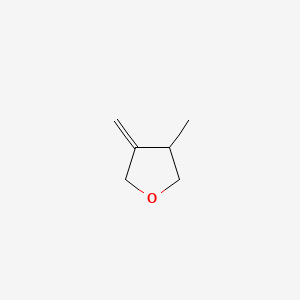

Furan, tetrahydro-3-methyl-4-methylene- is a substituted tetrahydrofuran (THF) derivative characterized by a methyl group at position 3 and a methylene group at position 4 on the saturated furan ring. THF derivatives are widely used in organic synthesis, polymer chemistry, and fragrance industries due to their solvent capabilities and functional versatility .

Properties

CAS No. |

61142-01-6 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

3-methyl-4-methylideneoxolane |

InChI |

InChI=1S/C6H10O/c1-5-3-7-4-6(5)2/h6H,1,3-4H2,2H3 |

InChI Key |

JJDXDJKPBZIXPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC1=C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Michael Addition and Intramolecular Cyclization

One well-documented industrially scalable method involves a multi-step sequence starting from α,β-unsaturated ester intermediates followed by Michael addition, reduction, and intramolecular cyclization to yield the target tetrahydrofuran derivative.

Step 1: Formation of α,β-unsaturated ester intermediates (Formula 2)

- Starting materials undergo Wittig-type reactions to form E/Z isomeric mixtures of α,β-unsaturated esters.

- These intermediates are preferably isolated without silica gel purification to simplify industrial processing, using solvents like toluene or ethyl acetate for extraction.

Step 2: Michael Addition

- Nitromethane is added to the α,β-unsaturated ester in the presence of a base, yielding Michael adducts (Formula 3).

Step 3: Base and Acid Treatment

- The Michael adducts are treated sequentially with a base and then an acid in methanol to form intermediates (Formula 4), which are key for stereochemical control.

Step 4: Crystallization and Epimerization

- Intermediates undergo crystallization and acid-catalyzed epimerization to enrich the desired stereoisomer.

Step 5: Reduction and Intramolecular Cyclization

- The stereochemically enriched intermediates are reduced with suitable reducing agents (e.g., sodium bis(2-methoxyethoxy)aluminum hydride) and cyclized intramolecularly to yield (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol derivatives, structurally related to the target compound.

This method is described in detail in patent literature focusing on stereoselective synthesis of hexahydro-furofuran derivatives, which are closely related structurally and mechanistically to furan, tetrahydro-3-methyl-4-methylene-.

Asymmetric Epoxidation and Ring Opening of Allyl Alcohols

An alternative preparation route involves asymmetric epoxidation of dialkoxy-substituted allyl alcohol intermediates followed by catalytic ring opening:

Step 1: Synthesis of 1,1-dialkoxy-3-methyl-4-pentenal

- Starting from 3-methyl-2-butenal, reaction with chlorotrimethylsilane and triethylamine in acetonitrile forms a trimethylsilyloxy-diene intermediate.

- This intermediate reacts with trialkyl orthoformates in the presence of zinc chloride to give dialkoxy-substituted pentenal derivatives.

Step 2: Reduction to Allyl Alcohol

- The dialkoxy pentenal is reduced at low temperature with sodium bis(2-methoxyethoxy)aluminum hydride yielding allyl alcohol intermediates.

Step 3: Asymmetric Epoxidation

- Using diisopropyl D-(-)-tartrate, titanium(IV) isopropoxide, and tert-butyl hydroperoxide in methylene chloride at -20 °C, the allyl alcohol is converted to a chiral epoxide.

Step 4: Epoxide Ring Opening

- Catalytic titanium(IV) isopropoxide in refluxing benzene opens the epoxide ring, forming tetrahydrofuran derivatives with the exocyclic methylene group.

This method offers stereo- and enantioselective control and uses relatively simple, inexpensive starting materials, making it attractive for synthesizing tetrahydro-5-substituted-3-methylene-2-furanmethanols, which are structurally analogous to the target compound.

Annulated Furan Synthesis via Allenic Sulfonium Salt Reaction

A more recent and innovative approach involves the reaction of allenic sulfonium salts with cyclic 1,3-diketones or acyclic ketones possessing electron-withdrawing groups:

Step 1: Generation of Allenic Sulfonium Salt

- Propargyl sulfonium salts under basic conditions isomerize to allenic sulfonium salts.

Step 2: Nucleophilic Attack and Cyclization

- The enolate anion of the diketone attacks the central carbon of the allene, followed by intramolecular substitution to form a five-membered oxygen-containing ring.

Step 3: Acid Treatment and Isomerization

- The intermediate 3-methylidenefuran is acid-sensitive and isomerizes to the more stable 3-methylfuran derivative.

-

- The best yields (up to 67%) are obtained using potassium tert-butoxide in tetrahydrofuran at 0 °C.

- Reaction times vary from 2 to 44 hours depending on conditions.

This method provides a direct route to 3-methylfuran derivatives with exocyclic methylene groups, offering a novel synthetic pathway with moderate to good yields.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Starting Materials | Stereocontrol | Yield Range | Industrial Scalability | Notes |

|---|---|---|---|---|---|---|

| Michael Addition + Cyclization | Michael addition, base/acid treatment, reduction, cyclization | α,β-unsaturated esters, nitromethane | High | Not explicitly stated; optimized for scale | Yes | Simplified purification; stereoselective |

| Asymmetric Epoxidation + Ring Opening | Epoxidation of allyl alcohol, ring opening | 3-methyl-2-butenal, chlorotrimethylsilane | High | Moderate (e.g., 58% for intermediate) | Moderate | Enantioselective, uses inexpensive reagents |

| Allenic Sulfonium Salt Reaction | Allenic salt formation, nucleophilic attack, acid isomerization | Propargyl sulfonium salt, diketones | Moderate | 17% to 67% (best with t-BuOK/THF) | Experimental scale | Novel route; acid-sensitive intermediates |

In-Depth Research Findings and Notes

The stereoselective Michael addition and cyclization method is well-suited for industrial applications due to its simplified work-up and avoidance of chromatographic purification, which is advantageous for large-scale synthesis.

The asymmetric epoxidation approach provides high stereochemical purity and uses catalytic amounts of chiral ligands and titanium complexes, enabling potential enantioselective synthesis of the compound or its analogs.

The allenic sulfonium salt method, while innovative, requires careful control of reaction conditions due to the acid sensitivity of intermediates and moderate yields, but it expands the synthetic toolbox for substituted furan derivatives.

Solvent choice is critical in all methods, with tetrahydrofuran, toluene, ethyl acetate, and dichloromethane commonly employed depending on the step and reaction conditions.

Reducing agents such as sodium bis(2-methoxyethoxy)aluminum hydride are preferred for selective reductions at low temperatures to preserve functional groups and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Furan, tetrahydro-3-methyl-4-methylene-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

Substitution: Halogenation agents like N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products Formed

Oxidation: Furan-3-carboxaldehyde

Reduction: Furan-3-methanol

Substitution: Brominated furan derivatives

Scientific Research Applications

Furan, tetrahydro-3-methyl-4-methylene-, has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in metal-catalyzed reactions.

Biology: Investigated for its potential as a bio-based chemical feedstock.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the production of polymers, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of furan, tetrahydro-3-methyl-4-methylene-, involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi. The compound’s reactivity is attributed to the presence of the furan ring, which can undergo various chemical transformations .

Comparison with Similar Compounds

Poly(tetrahydrofuran) (CAS 24979-97-3)

- Structure : A homopolymer of THF, forming a linear chain of repeating THF units.

- Key Differences: Molecular Weight: Polymers have significantly higher molecular weights (variable, depending on chain length) compared to monomeric THF derivatives. Applications: Used as a precursor for polyurethane elastomers and coatings, contrasting with smaller THF derivatives that serve as solvents or intermediates .

2,2,4,4-Tetramethyltetrahydrofuran (CAS 3358-28-9)

- Structure : Features four methyl groups at positions 2 and 4, creating a highly branched, sterically hindered structure.

- Key Differences :

Rhubafuran (2,4-Dimethyl-4-phenyltetrahydrofuran; CAS 82461-14-1)

- Structure : Contains a phenyl group at position 4 and methyl groups at positions 2 and 4.

- Key Differences: Molecular Weight: 176.25 g/mol, higher than most simple THF derivatives. Applications: Likely used in fragrances or pharmaceuticals due to aromatic interactions, unlike non-aromatic derivatives .

Tetrahydrofuran-3-carboxylic Acid

- Structure : A THF derivative with a carboxylic acid group at position 3.

- Key Differences: Polarity: Increased water solubility and acidity (pKa ~4-5) due to the -COOH group, enabling use in buffer systems or ionic reactions. Applications: Serves as a chiral building block in asymmetric synthesis, unlike non-functionalized THF derivatives .

cis-2-(2-Pentenyl)furan

- Structure : An unsaturated furan derivative with a pentenyl side chain.

- Key Differences: Sensory Properties: Exhibits a lower sensory threshold (0.1 ppb) compared to its trans-isomer, contributing to beany, grassy aromas in food products like Budu sauce.

Analytical and Functional Considerations

- Chromatographic Separation : Derivatives like cis-2-(2-pentenyl)furan require specific columns (e.g., HP-5MS) for separation, underscoring the importance of analytical method selection for isomers .

- For example, carboxylic acid derivatives could pose different handling requirements .

- Stereochemical Impact : Methyl and methylene substitutions in THF derivatives influence ring strain and conformational flexibility, affecting reactivity in ring-opening reactions .

Biological Activity

Furan, tetrahydro-3-methyl-4-methylene- (CAS No. 61142-01-6) is a cyclic compound that has garnered attention for its potential biological activities, particularly in the fields of phytochemistry and environmental science. This article delves into the biological activity of this compound, highlighting its effects on plant systems, its role as a volatile organic compound (VOC), and its antioxidant properties, supported by relevant case studies and research findings.

Basic Characteristics

- Chemical Formula : C₆H₁₀O

- Molecular Weight : 98.15 g/mol

- Structure : Tetrahydrofuran derivative with a methyl and methylene group.

| Property | Value |

|---|---|

| CAS Number | 61142-01-6 |

| Molecular Weight | 98.15 g/mol |

| Boiling Point | Data not available |

| Solubility | Data not available |

Phytotoxicity and Plant Growth

Research has indicated that furan, tetrahydro-3-methyl-4-methylene- may exhibit phytotoxic effects on various plant species. A study conducted on rice plants demonstrated that exposure to this compound influenced the emission of volatile organic compounds (VOCs) and antioxidant activities under drought conditions. The findings suggested that the compound could play a role in plant stress responses by modulating antioxidant enzyme activities, which are crucial for mitigating oxidative stress.

Case Study: Rice Plant Response to Drought Stress

In a controlled experiment involving rice plants treated with plant growth-promoting rhizobacteria (PGPR), the following observations were made regarding the impact of furan, tetrahydro-3-methyl-4-methylene-:

- Antioxidant Activity : The enzyme activity increased significantly in response to VOC emissions from the compound.

- Growth Metrics : Measurements indicated changes in root length and biomass accumulation compared to untreated controls.

Table 2: Effects of Furan, Tetrahydro-3-Methyl-4-Methylene- on Rice Plants

| Parameter | Control Group | Treated Group |

|---|---|---|

| Root Length (cm) | 15.2 ± 1.5 | 18.5 ± 1.2 |

| Biomass (g) | 20.3 ± 2.0 | 25.6 ± 1.8 |

| Antioxidant Enzyme Activity (OD436nm) | Baseline Measurement | Increased by 15% |

Antioxidant Properties

The compound has been studied for its potential antioxidant properties, which are critical for protecting cells from oxidative damage. In vitro assays have shown that furan, tetrahydro-3-methyl-4-methylene- can scavenge free radicals effectively, suggesting its utility in developing natural antioxidants for food preservation or therapeutic applications.

Case Study: Antioxidant Activity Assessment

A detailed assessment was performed using spectrophotometric methods to evaluate the radical scavenging activity of furan, tetrahydro-3-methyl-4-methylene-. The results indicated a significant reduction in free radical concentrations when exposed to varying concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.